1-ethoxy-4-methoxynaphthalene physical and chemical properties
1-ethoxy-4-methoxynaphthalene physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-ethoxy-4-methoxynaphthalene (CAS No. 99759-44-1). While experimental data for this specific compound is limited in publicly available literature, this document consolidates known information and offers expert-driven predictions and protocols based on established principles of organic chemistry and data from closely related analogues. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the synthesis, characterization, and potential applications of this and similar naphthalene derivatives.
Introduction
1-ethoxy-4-methoxynaphthalene is a disubstituted naphthalene derivative featuring both an ethoxy and a methoxy group attached to the aromatic rings. Naphthalene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. The specific substitution pattern of 1-ethoxy-4-methoxynaphthalene is anticipated to influence its reactivity, solubility, and biological activity, making it a molecule of interest for further investigation. This guide aims to bridge the current information gap by providing a detailed analysis of its expected properties and the methodologies for its synthesis and characterization.
Physicochemical Properties
Due to the limited availability of experimental data for 1-ethoxy-4-methoxynaphthalene, the following table includes known identifiers and predicted physicochemical properties. These predictions are based on the analysis of structurally similar compounds such as 1-methoxynaphthalene and 1-ethoxynaphthalene.
| Property | Value | Source |
| IUPAC Name | 1-ethoxy-4-methoxynaphthalene | N/A |
| CAS Number | 99759-44-1 | [1] |
| Molecular Formula | C₁₃H₁₄O₂ | N/A |
| Molecular Weight | 202.25 g/mol | N/A |
| Predicted Boiling Point | ~280-300 °C | Inferred from related compounds |
| Predicted Melting Point | Not readily predictable (likely a low-melting solid or oil) | Inferred from related compounds |
| Predicted Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); Insoluble in water. | Inferred from related compounds[2] |
| Predicted Appearance | Colorless to pale yellow liquid or solid. | Inferred from related compounds[2] |
Molecular Structure:
Caption: Proposed synthesis of 1-ethoxy-4-methoxynaphthalene.
Experimental Protocol (Adapted from similar syntheses):
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Reaction Setup: To a solution of 4-methoxy-1-naphthol in a suitable anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride portion-wise at 0 °C.
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Alkoxide Formation: Allow the reaction mixture to stir at room temperature for approximately 30 minutes to ensure complete formation of the corresponding sodium naphthoxide.
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Etherification: Add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise to the reaction mixture.
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Reaction Progression: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity Profile:
The chemical reactivity of 1-ethoxy-4-methoxynaphthalene is largely dictated by the electron-donating nature of the ethoxy and methoxy groups, which activate the naphthalene ring system towards electrophilic aromatic substitution. The positions ortho and para to these activating groups are expected to be the most nucleophilic.
Spectroscopic Characterization
While experimental spectra for 1-ethoxy-4-methoxynaphthalene are not readily available, its spectral characteristics can be predicted based on the analysis of related compounds like 1-methoxynaphthalene and 1-ethoxynaphthalene. [1][3] Expected ¹H NMR Spectral Data:
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Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-8.5 ppm is expected, characteristic of a disubstituted naphthalene ring.
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Ethoxy Group: A triplet at approximately δ 1.4-1.6 ppm (CH₃) and a quartet at approximately δ 4.0-4.2 ppm (OCH₂) are anticipated.
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Methoxy Group: A singlet at approximately δ 3.9-4.1 ppm is expected.
Expected ¹³C NMR Spectral Data:
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Aromatic Carbons: Signals for the ten naphthalene carbons are expected in the range of δ 100-160 ppm. The carbons bearing the ether linkages (C1 and C4) will be the most downfield shifted.
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Ethoxy Group: Signals around δ 15 ppm (CH₃) and δ 63 ppm (OCH₂) are predicted.
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Methoxy Group: A signal around δ 55 ppm is expected.
Expected Infrared (IR) Spectroscopy Data:
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C-O-C Stretch (Aromatic Ether): Strong, characteristic bands in the region of 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹.
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C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.
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C=C Stretch (Aromatic): Bands in the region of 1500-1600 cm⁻¹.
Expected Mass Spectrometry (MS) Data:
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Molecular Ion (M⁺): A prominent peak at m/z = 202.25 is expected, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Fragmentation may involve the loss of the ethyl group (M-29) and the methyl group (M-15) from the ether linkages.
General Experimental Protocol for NMR Spectroscopy:
This protocol is adapted from the established procedure for analyzing 1-methoxynaphthalene. [3]
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Sample Preparation: Dissolve approximately 10-20 mg of 1-ethoxy-4-methoxynaphthalene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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¹H NMR Acquisition:
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Pulse Sequence: Standard single-pulse sequence.
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Number of Scans: 16-32 scans for a good signal-to-noise ratio.
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Relaxation Delay: 1-2 seconds.
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¹³C NMR Acquisition:
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Pulse Sequence: Proton-decoupled pulse sequence.
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Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.
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Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decays (FIDs) to obtain the final spectra.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-ethoxy-4-methoxynaphthalene. Therefore, it is crucial to handle this compound with care, assuming it may possess hazards similar to related naphthalene derivatives.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [4]* Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [4]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Workflow for Safe Handling and Experimentation:
